8-((cis-4-Methylcyclohexyl)oxy)caffeine
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Overview
Description
8-((cis-4-Methylcyclohexyl)oxy)caffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the presence of a cis-4-methylcyclohexyl group attached to the caffeine molecule via an oxygen atom. The modification at the C8 position of caffeine significantly alters its biological properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((cis-4-Methylcyclohexyl)oxy)caffeine typically involves the bromination of caffeine to produce 8-bromocaffeine, followed by a nucleophilic substitution reaction with cis-4-methylcyclohexanol. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
8-((cis-4-Methylcyclohexyl)oxy)caffeine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the C8 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Mechanism of Action
The mechanism of action of 8-((cis-4-Methylcyclohexyl)oxy)caffeine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as B-RAF kinase and hDHFR, which play crucial roles in cell proliferation and survival. The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Caffeine: The parent compound, widely known for its stimulant effects.
Theophylline: Another xanthine derivative with bronchodilator properties.
Paraxanthine: A primary metabolite of caffeine with similar stimulant effects.
Theobromine: Found in cocoa, with mild stimulant and diuretic effects.
Uniqueness
8-((cis-4-Methylcyclohexyl)oxy)caffeine stands out due to its unique modification at the C8 position, which significantly alters its biological properties compared to other xanthine derivatives. This modification enhances its potential as a therapeutic agent, particularly in cancer treatment .
Properties
CAS No. |
73747-37-2 |
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Molecular Formula |
C15H22N4O3 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-(4-methylcyclohexyl)oxypurine-2,6-dione |
InChI |
InChI=1S/C15H22N4O3/c1-9-5-7-10(8-6-9)22-14-16-12-11(17(14)2)13(20)19(4)15(21)18(12)3/h9-10H,5-8H2,1-4H3 |
InChI Key |
CTXYKWGQHYADKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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